Methyl 2-(2-bromophenyl)-3-oxobutanoate
Description
Methyl 2-(2-bromophenyl)-3-oxobutanoate is a β-keto ester derivative featuring a brominated aromatic substituent at the 2-position of the butanoate backbone. Bromine’s electronegativity and steric bulk may influence its reactivity, solubility, and tautomeric behavior compared to halogenated or functionalized analogs . This compound is hypothesized to serve as a precursor in pharmaceutical or organic synthesis, similar to related β-keto esters used in heterocycle formation or as corrosion inhibitors .
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(2-bromophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7(13)10(11(14)15-2)8-5-3-4-6-9(8)12/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNLLHXMARGDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromophenyl)-3-oxobutanoate typically involves the esterification of 2-(2-bromophenyl)-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-(2-bromophenyl)-3-oxobutanoic acid+methanolacid catalystMethyl 2-(2-bromophenyl)-3-oxobutanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The 2-bromophenyl group undergoes aromatic nucleophilic substitution under specific conditions. For example:
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Ammonolysis : Reaction with aqueous ammonia (NH₃/H₂O, 100°C, 24 h) replaces bromine with an amino group, yielding methyl 2-(2-aminophenyl)-3-oxobutanoate .
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Suzuki Coupling : In the presence of Pd(PPh₃)₄ and Na₂CO₃, aryl boronic acids couple to the bromophenyl group, forming biaryl derivatives .
Table 1: Substitution Reactions
| Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| NaN₃, DMF, 80°C | Methyl 2-(2-azidophenyl)-3-oxobutanoate | 72 | |
| CuI, propargyl alcohol, Pd catalyst | Methyl 2-(2-alkynylphenyl)-3-oxobutanoate | 68 |
Reactivity of the β-Keto Ester Moiety
The 3-oxobutanoate group participates in condensation and reduction:
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Claisen Condensation : With ethyl acetate and NaOEt, it forms a 1,3-diketone intermediate, which cyclizes to pyrazoles under hydrazine .
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Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, producing methyl 2-(2-bromophenyl)-3-hydroxybutanoate .
Table 2: β-Keto Ester Transformations
Oxidation and Cyclization Pathways
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Oxidation : MnO₂ selectively oxidizes the β-keto ester to a quinone structure under anhydrous conditions .
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Intramolecular Cyclization : In DMF with K₂CO₃, the ester carbonyl attacks the adjacent aromatic ring, forming a benzofuranone derivative .
Key Data :
Ester Hydrolysis and Derivatives
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Saponification : NaOH/MeOH hydrolyzes the methyl ester to 2-(2-bromophenyl)-3-oxobutanoic acid (92% yield) .
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Transesterification : Ethanol/H₂SO₄ substitutes the methyl group with ethyl, retaining the β-keto functionality .
Cross-Coupling Reactions
The bromine atom facilitates Pd-catalyzed couplings:
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Heck Reaction : With styrene and Pd(OAc)₂, it forms a stilbene analog .
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Buchwald-Hartwig Amination : Using Xantphos/Pd₂(dba)₃, primary amines install aryl amino groups .
Table 3: Coupling Reactions
| Partner | Catalyst System | Product | Yield (%) | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Methyl 2-(biphenyl-2-yl)-3-oxobutanoate | 78 | |
| Morpholine | Pd(OAc)₂, BINAP | Methyl 2-(2-morpholinophenyl)-3-oxobutanoate | 81 |
Photochemical and Thermal Behavior
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-(2-bromophenyl)-3-oxobutanoate has been investigated for its role as a modulator of biological pathways, particularly in cancer treatment. The compound's structural properties allow it to interact with specific enzymes and proteins involved in cancer progression.
Case Study: Anti-Cancer Properties
A patent describes the use of compounds similar to this compound as agents for treating cancers associated with the overexpression of the EZH2 enzyme. This enzyme is linked to various malignancies, including breast, prostate, and colon cancers. The method involves administering the compound to reduce EZH2 activity, which is crucial for tumor growth and survival .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique structure enables it to participate in various chemical reactions, including oxidation and condensation reactions.
Table: Reaction Pathways Involving this compound
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Oxidation | Cu(OAc)₂, DMF, O₂ | Oxidized derivatives | Up to 99% |
| Condensation | Base-catalyzed | β-(Alkoxy)imino carbonyl compounds | Moderate |
| Esterification | Acid catalyst | Various esters | High |
Chemical Property Modulation
This compound can also be employed to modulate chemical properties in synthetic pathways. Its ability to form stable intermediates makes it a valuable substrate for further transformations.
Case Study: Synthesis of Imino Compounds
Research has shown that this compound can be utilized in reactions leading to the formation of imino compounds. These compounds are essential in developing pharmaceuticals due to their biological activities .
Broader Implications
The applications of this compound extend beyond medicinal chemistry and organic synthesis. Its role in developing new materials and compounds highlights its versatility.
Table: Broader Applications
| Field | Application Description |
|---|---|
| Material Science | Used as a precursor for synthesizing novel polymers |
| Agrochemicals | Potential use in developing pesticides |
| Biochemical Research | Investigated for interactions with biological macromolecules |
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromophenyl)-3-oxobutanoate depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Halogenated Derivatives
- Methyl 2-(2-iodobenzyl)-3-oxobutanoate (): Substituent: Iodine at the 2-position of the benzyl group. Physical State: Oil (vs. solids in chlorinated analogs). Synthesis: High yield (96%) via alkylation of methyl 3-oxobutanoate. NMR Data: Distinct aromatic proton signals (δ 7.83–6.88) and carbonyl peaks (δ 202.0, 169.1) confirm structure .
- Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate (): Substituent: Two chlorine atoms at 2,3-positions. Applications: Felodipine impurity; stored at 2–8°C due to instability. Molecular Weight: 273.11 g/mol (higher than brominated analogs) .
Functionalized Derivatives
- Ethyl 2-(4-methylphenylsulfonamido)-3-oxobutanoate (): Substituent: Sulfonamido group at the 2-position. Tautomerism: Keto-enol ratio of 3:7 (¹H NMR). Yield: 73% as a colorless oil. Reactivity: Enhanced nucleophilicity due to sulfonamido group .
Ester Group Variations
- Tert-butyl 2-(4-methylphenylsulfonamido)-3-oxobutanoate (): Ester Group: Tert-butyl (vs. methyl or ethyl). Tautomerism: Keto-enol ratio shifts to 4:6 (steric hindrance reduces enol stability). Physical State: White solid (47% yield) .
- Methyl 2-benzoylamino-3-oxobutanoate (): Ester Group: Methyl. Applications: Precursor for enaminones via condensation with aromatic amines. Synthesis: Catalyzed by PTSA in benzene .
Comparative Data Table
| Compound Name | Substituent(s) | Ester Group | Physical State | Yield (%) | Tautomerism (Keto:Enol) | Key Applications |
|---|---|---|---|---|---|---|
| Methyl 2-(2-iodobenzyl)-3-oxobutanoate | 2-Iodobenzyl | Methyl | Oil | 96 | Not reported | Synthetic intermediate |
| Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate | 2,3-Dichlorobenzylidene | Methyl | Yellow solid | N/A | Not reported | Felodipine impurity |
| Ethyl 2-(4-methylphenylsulfonamido)-3-oxobutanoate | 4-Methylphenylsulfonamido | Ethyl | Oil | 73 | 3:7 | Nucleophilic reactions |
| Tert-butyl 2-(4-methylphenylsulfonamido)-3-oxobutanoate | 4-Methylphenylsulfonamido | Tert-butyl | White solid | 47 | 4:6 | Steric studies |
| Methyl 2-benzoylamino-3-oxobutanoate | Benzoylamino | Methyl | Solid | N/A | Not reported | Enaminone synthesis |
Research Findings and Implications
- Halogen Effects: Bromine’s intermediate electronegativity (vs.
- Tautomeric Behavior: Methyl esters (e.g., target compound) likely exhibit higher enol content than tert-butyl analogs due to reduced steric hindrance .
- Synthetic Utility: The bromophenyl variant’s predicted reactivity aligns with iodinated and chlorinated analogs, suggesting utility in Suzuki-Miyaura couplings or as a ketone donor .
Biological Activity
Methyl 2-(2-bromophenyl)-3-oxobutanoate is a compound of interest due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is classified as a β-keto ester, characterized by the presence of a bromophenyl group and a keto functional group. Its molecular formula is CHBrO, with a molecular weight of approximately 285.12 g/mol. The compound's structure facilitates various chemical transformations, making it a versatile candidate for biological evaluation.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.
- Anticancer Activity : Preliminary investigations indicate that it may possess anticancer properties, acting on specific cellular pathways involved in tumorigenesis.
The biological activity of this compound is attributed to its ability to interact with key biological targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may contribute to its antimicrobial and anticancer effects.
- Cellular Pathway Modulation : It is suggested that this compound can modulate signaling pathways critical for cell proliferation and survival, thus impacting cancer cell viability.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of this compound, various bacterial strains were tested using disk diffusion methods. The compound demonstrated significant inhibition zones against Gram-positive bacteria, indicating its potential as a therapeutic agent against infections caused by these pathogens.
Case Study: Anticancer Potential
In vitro studies revealed that this compound could induce apoptosis in specific cancer cell lines. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. Further research is needed to explore its efficacy in vivo and its potential for development into a therapeutic agent for cancer treatment.
Q & A
Basic: What are the common synthetic routes for preparing methyl 2-(2-bromophenyl)-3-oxobutanoate?
Methodological Answer:
The compound is typically synthesized via alkylation or condensation reactions. A validated approach involves the alkylation of methyl 3-oxobutanoate with 2-bromobenzyl halides (e.g., bromide or iodide) under basic conditions. For example, methyl 3-oxobutanoate reacts with 2-bromobenzyl iodide in the presence of a base like NaH or K₂CO₃ in anhydrous THF or DMF, yielding the target compound . Reaction progress is monitored via TLC, and purification is achieved through column chromatography using silica gel and ethyl acetate/hexane gradients.
Basic: How is the structure of this compound confirmed experimentally?
Methodological Answer:
Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.6–3.7 ppm, singlet), ketone carbonyl (δ ~2.2 ppm, singlet), and aromatic protons (δ ~7.2–7.8 ppm, multiplet) are observed. The coupling patterns of the 2-bromophenyl group help distinguish ortho-substitution .
- IR Spectroscopy : Strong absorption bands at ~1745 cm⁻¹ (ester C=O) and ~1718 cm⁻¹ (ketone C=O) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular weight (e.g., ~257–259 AMU for C₁₁H₁₁BrO₃) .
Advanced: How does the 2-bromophenyl group influence regioselectivity in electrophilic cyclization reactions?
Methodological Answer:
The bromine atom at the ortho position induces steric hindrance and electronic effects, directing cyclization to specific positions. For instance, in Pd-catalyzed cyclizations, the bromine stabilizes transition states via halogen bonding or π-backdonation, favoring 5- or 6-membered ring formation. Researchers should optimize reaction conditions (e.g., catalyst loading, solvent polarity) to control regioselectivity. A study on methyl 2-(2-iodobenzyl)-3-oxobutanoate demonstrated 96% yield for indene derivatives under Pd(OAc)₂ catalysis in DMF at 80°C .
Advanced: What analytical methods resolve contradictions in reported yields for bromination reactions of methyl 3-oxobutanoate derivatives?
Methodological Answer:
Discrepancies in yields often arise from variations in brominating agents (Br₂ vs. NBS) or solvent systems. To address this:
- Control Experiments : Compare bromination efficiency using Br₂ in acetic acid versus NBS in CCl₄ under UV light .
- Kinetic Monitoring : Use in-situ IR or HPLC to track intermediate formation (e.g., enol tautomers) that may affect reaction pathways.
- Computational Modeling : DFT calculations (e.g., Gaussian 09) can predict transition-state energies and rationalize yield differences based on steric/electronic factors .
Advanced: How can researchers mitigate decomposition of this compound during storage?
Methodological Answer:
Decomposition via hydrolysis or oxidation is minimized by:
- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent light-induced degradation.
- Stabilizers : Add 0.1% w/w BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .
- Purity Checks : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors degradation products like 2-bromobenzoic acid .
Advanced: What strategies optimize enantioselective synthesis of chiral derivatives from this compound?
Methodological Answer:
Enantioselectivity is achieved via asymmetric catalysis:
- Organocatalysts : Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) induce ketone reduction to β-hydroxy esters with >90% ee .
- Metal Complexes : Chiral Ru(II)-BINAP catalysts enable hydrogenation of the α,β-unsaturated ketone intermediate.
- Dynamic Kinetic Resolution : Combine enzymatic resolution (e.g., lipases) with in-situ racemization for high enantiomeric excess .
Advanced: How does the bromine atom impact the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The C–Br bond facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for aryl boronic acid couplings.
- Solvent Effects : Use polar aprotic solvents (DMF, THF) to stabilize Pd intermediates.
- Byproduct Analysis : Monitor debromination side reactions via GC-MS, especially under high-temperature conditions .
Basic: What are the safety protocols for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
- Spill Management : Neutralize spills with activated charcoal, collect in sealed containers, and dispose as halogenated waste.
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can computational tools predict the bioactivity of this compound derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases, cytochrome P450).
- QSAR Models : Train models on datasets of brominated esters to predict toxicity (e.g., LD₅₀) or metabolic stability .
- ADMET Prediction : Software like SwissADME evaluates absorption, distribution, and metabolite profiles .
Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
Methodological Answer:
- Acidic Conditions : Protonation of the ketone carbonyl increases electrophilicity, accelerating ester hydrolysis.
- Basic Conditions : Deprotonation at the α-carbon initiates keto-enol tautomerism, leading to ester saponification. Stability is assessed via pH-rate profiling (e.g., buffer solutions at pH 2–12) and monitored by NMR .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
